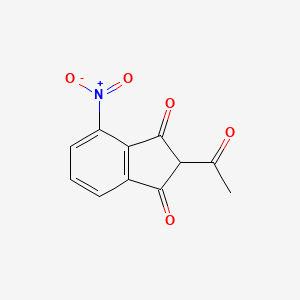

2-Acetyl-4-nitroindan-1,3-dione

Descripción general

Descripción

2-Acetyl-4-nitroindan-1,3-dione is a chemical compound that has been explored for its utility as a selective protecting group for primary amines. It exhibits excellent stability in the presence of acids and secondary/tertiary bases, yet it can be removed under mild conditions with 2% hydrazine at ambient temperature. This compound has been used in the solid phase synthesis of various peptides and in the formation of the glutathione-spermidine conjugate trypanothione, which is significant in the context of biological chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through the cyclisation of 2-(nitroacetyl)benzoic acids. This process yields mixtures of (E)- and (Z)-3-(nitromethylene)phthalides, which have been identified using nuclear magnetic resonance (NMR) spectroscopy. A novel route to 2-nitroindane-1,3-diones is provided by the rearrangement of these isomers with tertiary bases . This method represents a significant advancement in the synthesis of nitroindane diones, which are valuable intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been confirmed through various spectroscopic techniques. For instance, the structural determination of pyrrolidine-2,3-dione derivatives synthesized from related compounds has been accomplished using 1D NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS). These techniques ensure the accurate identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

This compound has been shown to react with amino acids and spermidine to afford derivatives that are useful in peptide synthesis and the creation of biologically relevant conjugates. The reactivity of this compound under different conditions highlights its versatility and potential for use in a wide range of chemical reactions, particularly in the field of medicinal chemistry where such derivatives are of interest .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, its stability under acidic conditions and reactivity with hydrazine suggest that it possesses characteristics that make it suitable for use as a protecting group in synthetic chemistry. The ability to undergo cyclisation and rearrangement reactions further indicates that this compound has a reactive nature, which is essential for its application in the synthesis of complex organic molecules .

Aplicaciones Científicas De Investigación

1. Use as a Selective Protecting Group for Primary Amines

2-Acetyl-4-nitroindane-1,3-dione has been effectively utilized as a primary amine protecting group. It demonstrates exceptional stability under acidic conditions and in the presence of secondary/tertiary bases. It can be removed with 2% hydrazine at ambient temperature. This compound has been used in the solid phase synthesis of various peptides and the glutathione-spermidine conjugate trypanothione (Kellam, Bycroft, Chan, & Chhabra, 1998).

2. Synthesis of Antiallergic Compounds

2-Cyanoindan-1,3-diones, which include derivatives of 2-Acetyl-4-nitroindane-1,3-dione, have been synthesized and assessed for potential antiallergy activity. These compounds showed an ability to inhibit passive cutaneous anaphylaxis in rats, mediated by rat serum containing antigen-specific IgE (Buckle, Cantello, Smith, & Spicer, 1977).

3. Novel Routes to 2-Nitroindane-1,3-diones

The cyclization of 2-(nitroacetyl)benzoic acids leads to the formation of 2-nitroindane-1,3-diones, offering a novel synthesis route for compounds including 2-Acetyl-4-nitroindane-1,3-dione (Alexander, Buckle, & Tedder, 1977).

4. Creation of Heterocyclic Compounds

2-Acetyl-4-nitroindane-1,3-dione has been used in the synthesis of new heterocyclic compounds, such as 3-ethoxycarbonyl-5-azaacenaphthene-1,4(5H)-dione derivatives (坂根, 大辻, & 井本, 1974).

5. Synthesis of Demethoxydaunomycinone

2-Acetyl-4-nitroindane-1,3-dione was used in the synthesis of (±)-demethoxydaunomycinone, a compound with potential medical applications. The process involved substitution, aldol cyclisation, reduction, and hydrolysis steps (Carr et al., 1992).

6. Preparation of Isocoumarin Derivatives

This compound was converted to 3-methyl-7-nitroisocoumarin and synthesized into 3-benzylisocoumarin derivatives. These processes involve acetylation and reaction with arylacetic acids (Mutsenietse & Rotberg, 1977).

Safety and Hazards

The safety information for 2-Acetyl-4-nitroindan-1,3-dione includes hazard statements such as H315 which indicates it causes skin irritation, H319 which indicates it causes serious eye irritation, and H335 which indicates it may cause respiratory irritation . Precautionary statements include P261 which advises avoiding breathing dust, fume, gas, mist, vapors, or spray, P271 which advises using only outdoors or in a well-ventilated area, and P280 which advises wearing protective gloves, protective clothing, eye protection, and face protection .

Direcciones Futuras

Indane-1,3-dione, a closely related compound, is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . This suggests potential future directions for the use of 2-Acetyl-4-nitroindan-1,3-dione in similar applications.

Propiedades

IUPAC Name |

2-acetyl-4-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZUSQXEYYPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370647 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25125-04-6 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)